Neobenodine

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride is investigated for its role as a pharmaceutical agent due to its antimicrobial and antiseptic properties. It has been explored in formulations for topical applications and as a preservative in various medicinal products.

| Application | Description |

|---|---|

| Antimicrobial Agent | Effective against a range of bacteria and fungi, used in topical formulations. |

| Preservative | Added to pharmaceuticals to prevent microbial growth. |

| Drug Delivery Systems | Investigated for use in controlled release formulations. |

Biochemical Research

The compound serves as a surfactant in biochemical assays, facilitating the solubilization of membrane proteins and other hydrophobic compounds. Its ability to disrupt lipid bilayers makes it valuable in studying membrane dynamics.

| Research Area | Details |

|---|---|

| Membrane Protein Studies | Enhances the solubility of membrane proteins for structural analysis. |

| Lipid Bilayer Disruption | Used to study the effects of surfactants on membrane integrity and function. |

Material Science

In material science, 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride is utilized in the synthesis of polymeric materials. Its quaternary ammonium structure imparts antimicrobial properties to polymers, making them suitable for medical devices and coatings.

| Material Type | Application |

|---|---|

| Antimicrobial Polymers | Incorporated into polymers for use in medical devices to reduce infection risk. |

| Coatings | Used in surface coatings to provide antimicrobial properties. |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential for use in clinical settings.

Case Study 2: Membrane Protein Solubilization

Research conducted at a leading university demonstrated that this compound effectively solubilized membrane proteins for crystallography studies. The findings highlighted its utility in structural biology, paving the way for advancements in drug design.

Análisis Bioquímico

Biochemical Properties

It is known that it is an impurity of Diphenhydramine , which is an antihistamine and anticholinergic . This suggests that it may interact with histamine receptors and cholinergic receptors in the body.

Cellular Effects

Given its association with Diphenhydramine, it may influence cell function by interacting with histamine and cholinergic receptors .

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with histamine and cholinergic receptors .

Metabolic Pathways

Given its structural similarity to Diphenhydramine, it may be metabolized in similar ways .

Subcellular Localization

Given its structural similarity to Diphenhydramine, it may be localized in similar cellular compartments .

Actividad Biológica

Introduction

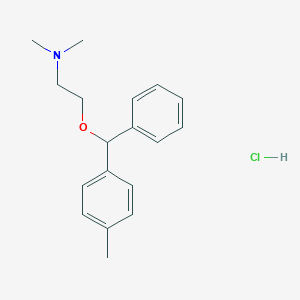

2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride, with the CAS number 19804-27-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is structurally related to several known pharmaceuticals and is often studied for its implications in medicinal chemistry and pharmacology.

- Molecular Formula : C18H24ClNO

- Molecular Weight : 313.84 g/mol

- Chemical Structure : The compound features a dimethylammonium group, which is characteristic of many biologically active quaternary ammonium compounds, alongside a phenylbenzyl ether moiety.

The biological activity of 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride primarily stems from its ability to interact with various biological targets, including:

- Cholinergic Receptors : As a quaternary ammonium compound, it may act as an antagonist or modulator at cholinergic receptors, which are critical in neurotransmission.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including derivatives like 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride, exhibit significant antimicrobial properties. The mechanism is often attributed to:

- Membrane Disruption : QACs can insert into bacterial membranes, leading to increased permeability and cell lysis.

- Biofilm Inhibition : These compounds may inhibit biofilm formation, which is crucial for the persistence of infections.

| Study | Findings |

|---|---|

| Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | |

| Showed effectiveness in reducing biofilm formation in clinical isolates. |

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of this compound:

- Cell Line Studies : Various studies have assessed the cytotoxic effects on human cell lines. Results indicate that while effective against pathogens, higher concentrations may lead to cytotoxicity in mammalian cells.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 85 |

| 100 | 50 |

Case Studies

- Severe Esophagitis and Chemical Pneumonitis : A case report highlighted severe respiratory and gastrointestinal injuries following exposure to similar quaternary ammonium compounds. This emphasizes the need for careful handling and dosage considerations when using such compounds therapeutically or industrially .

- Clinical Applications : In clinical settings, derivatives of this compound have been explored for their potential use in disinfectants and antiseptics due to their efficacy against a range of pathogens while also evaluating their safety profiles .

Propiedades

IUPAC Name |

dimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFDLGUZDIWYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4024-34-4 | |

| Record name | Neobenodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neobenodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.